

BAY-985 discovery and development

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Compound of Interest

Compound Name:	BAY-985
CAS No.:	2409479-29-2
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An In-depth Technical Guide to the Discovery and Development of **BAY-985**

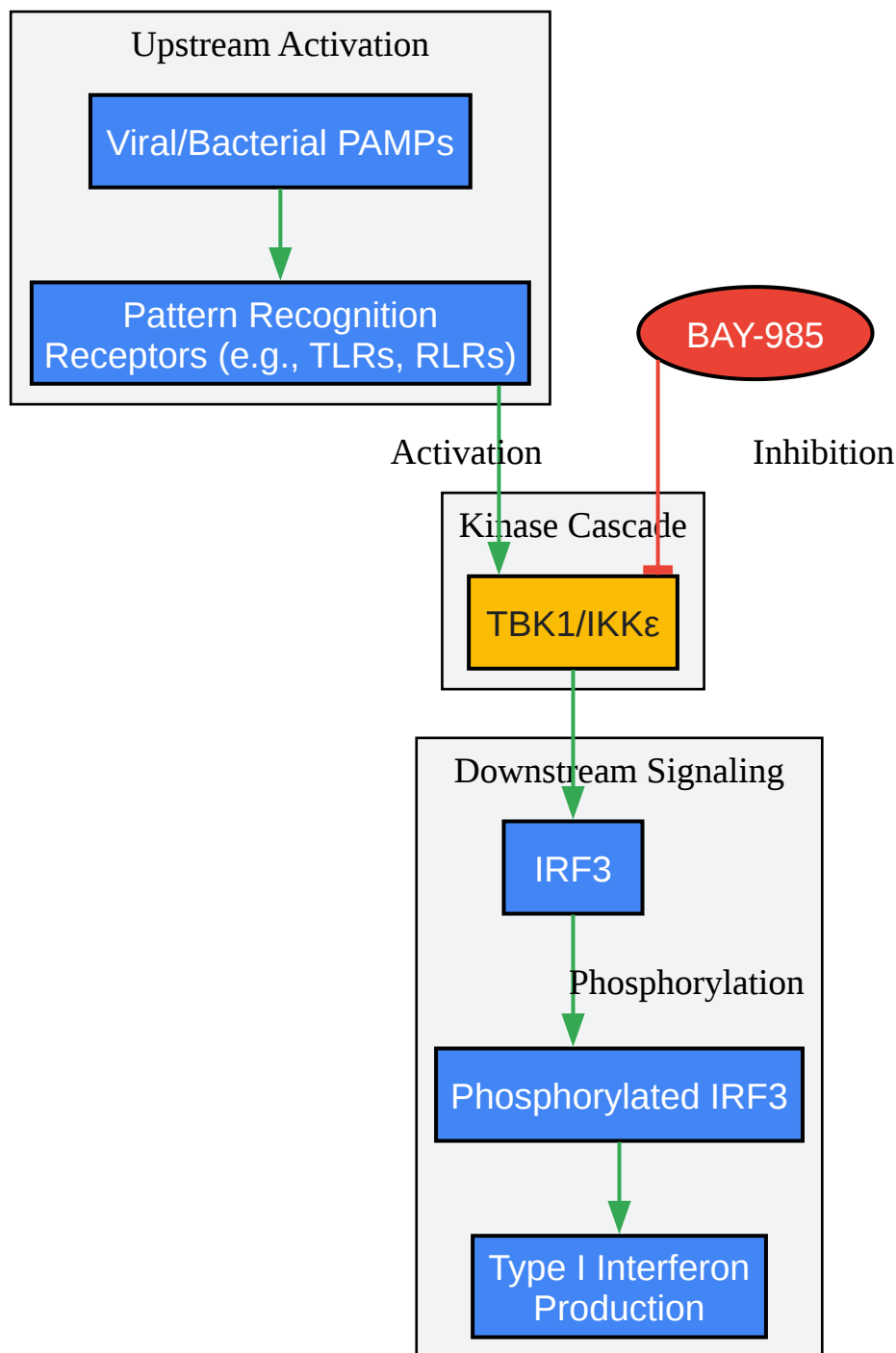
Introduction

BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKK ϵ).^{[1][2]} These serine/threonine kinases are noncanonical members of the inhibitor of nuclear factor κ B (I κ B) kinase family and play crucial roles in innate immunity and inflammatory signaling pathways.^{[3][4]} The discovery of **BAY-985** originated from investigations into a family of benzimidazole compounds, identifying it as a valuable chemical probe for elucidating the biological functions of TBK1 and IKK ϵ .^{[1][5]} This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **BAY-985**.

Mechanism of Action

BAY-985 functions as an ATP-competitive inhibitor, binding to the kinase domain of both TBK1 and IKK ϵ .^{[5][6]} This action directly blocks the catalytic activity of these enzymes. The primary downstream consequence of TBK1/IKK ϵ inhibition by **BAY-985** is the suppression of the phosphorylation of Interferon Regulatory Factor 3 (IRF3).^{[1][3][5]} Phosphorylated IRF3 typically dimerizes and translocates to the nucleus to induce the expression of type I interferons and

other immune-stimulatory genes. By preventing IRF3 phosphorylation, **BAY-985** effectively dampens this key inflammatory signaling cascade.[5]



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Figure 1: **BAY-985** Mechanism of Action Pathway.

Data Presentation

Table 1: In Vitro Potency and Selectivity of BAY-985

Target	Assay Condition	IC50 (nM)	Reference
TBK1	Low ATP	2	[1][7]
	High ATP	30	[1][7]
IKKε	-	2	[2][7]
pIRF3	Cellular Mechanistic	74	[1][2][7]
FLT3	Off-Target Kinase	123	[2]
RSK4	Off-Target Kinase	276	[2]
DRAK1	Off-Target Kinase	311	[2]
ULK1	Off-Target Kinase	7930	[2]

Table 2: Anti-proliferative Activity of BAY-985

Cell Line	Relevant Mutations	IC50 (nM)	Reference
SK-MEL-2	NRAS, TP53	900	[2][7]
ACHN	CDKN2A	7260	[2]

Table 3: Pharmacokinetic Properties of BAY-985 in Male Rats

Parameter	Value	Unit	Reference
Clearance (CL _b)	4.0	L/h/kg	[2][5]
Volume of Distribution (V _{ss})	2.9	L/kg	[2][5]
Terminal Half-life (t _{1/2})	0.79	h	[2][5]
Oral Bioavailability	11	%	[5]

Table 4: In Vivo Efficacy of BAY-985 in SK-MEL-2 Xenograft Model

Parameter	Description	Reference
Animal Model	Female NMRI nude mice with SK-MEL-2 human melanoma xenografts	[2][5]
Dosing Regimen	200 mg/kg, orally (p.o.), twice daily (b.i.d.) for 111 days	[2][8]
Antitumor Efficacy	Weak; Tumor/Control (T/C) tumor weight ratio of 0.6	[2][5]
Tolerability	Well tolerated; Maximum body weight loss of less than 10%	[2]

Experimental Protocols

TBK1/IKK ϵ TR-FRET Kinase Assays

This protocol outlines the time-resolved fluorescence resonance energy transfer (TR-FRET) based assays used to determine the inhibitory activity of **BAY-985** on TBK1.

- Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. Detection is achieved using a europium-chelate-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin. Phosphorylation brings the donor (europium) and acceptor (allophycocyanin) into proximity, generating a FRET signal.
- Procedure:
 - A solution of the test compound (e.g., **BAY-985**) in 50% DMSO is dispensed into a 384-well microtiter plate.
 - 2 μ L of recombinant human TBK1 enzyme in assay buffer (50 mM HEPES pH 7.0, 10 mM MgCl₂, 1.0 mM DTT, 0.05% w/v BSA, 0.01% v/v Nonidet P40) is added.[9]

- The mixture is pre-incubated for 15 minutes at 22 °C to allow for compound binding to the enzyme.[9]
- The kinase reaction is initiated by adding 3 μL of a solution containing ATP and a suitable biotinylated-peptide substrate.[9]
 - Low ATP Assay: Final ATP concentration is 10 μM.[9]
 - High ATP Assay: Final ATP concentration is 1 mM.[9]
- The reaction mixture is incubated for 30 minutes at 22 °C.[9]
- The reaction is stopped by adding EDTA solution.
- TR-FRET detection reagents are added, and the plate is incubated for 1 hour.
- The fluorescence signal is read on a suitable plate reader. IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol details the method used to assess the anti-proliferative effects of **BAY-985** on cancer cell lines.

- Procedure:
 - Cells (e.g., ACHN or SK-MEL-2) are seeded into white 384-well microtiter plates at a density of 300 (ACHN) or 800 (SK-MEL-2) cells per well in 50 μL of medium.[7]
 - The following day, **BAY-985** is added to the cells using a digital dispenser.[7]
 - Plates are incubated for 96 hours.[7]
 - Cell viability is determined by adding CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.[7]
 - Luminescence is measured using a plate reader.[7]

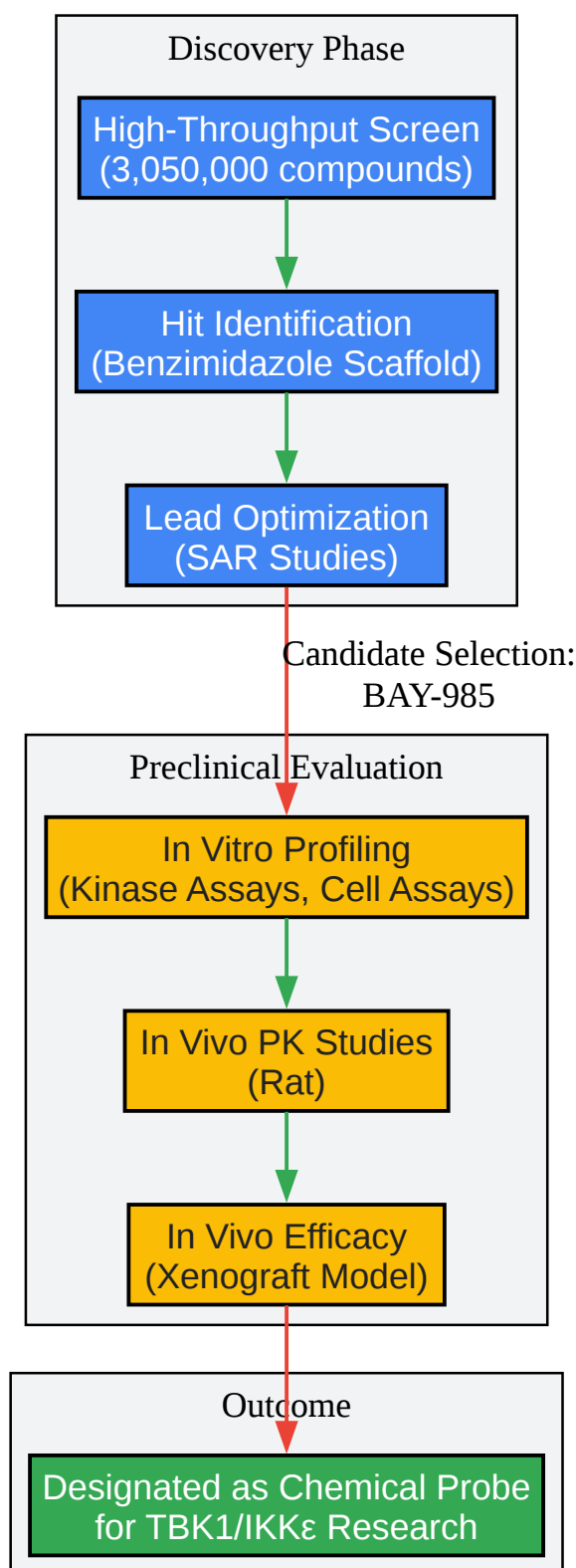
- IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

SK-MEL-2 Human Melanoma Xenograft Model

This protocol describes the in vivo study to evaluate the antitumor efficacy of **BAY-985**.

- Procedure:
 - Female NMRI nude mice are subcutaneously inoculated with SK-MEL-2 human melanoma cells.
 - When tumors reach a predetermined size, animals are randomized into vehicle control and treatment groups.
 - **BAY-985** is administered orally at a dose of 200 mg/kg, twice daily.[2][8]
 - Treatment continues for a specified duration (e.g., 111 days).[8]
 - Tumor volume and body weight are measured regularly throughout the study.
 - At the end of the study, tumors are excised and weighed.
 - Efficacy is reported as the T/C (Treated/Control) ratio of tumor weights. Tolerability is assessed by monitoring body weight changes.[2]

Mandatory Visualizations



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Figure 2: **BAY-985** Discovery and Development Workflow.

Summary and Current Status

The discovery of **BAY-985** identified a highly potent and selective dual inhibitor of TBK1 and IKK ϵ .^[1] It effectively inhibits the phosphorylation of IRF3 in cellular assays and demonstrates anti-proliferative activity against specific cancer cell lines, such as the SK-MEL-2 melanoma line.^{[1][7]} However, its development as a therapeutic agent was hampered by poor pharmacokinetic properties in rats, including high clearance and low oral bioavailability, and it subsequently showed only weak antitumor activity in a human melanoma xenograft model despite being well tolerated.^{[2][5]} Consequently, **BAY-985** has been positioned not as a clinical candidate, but as a valuable, high-quality chemical probe. It has been made available to the scientific community through organizations like the Structural Genomics Consortium (SGC) to facilitate further research into the complex biology of TBK1 and IKK ϵ signaling.^[10]

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